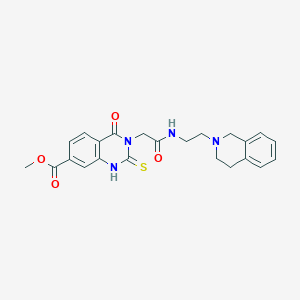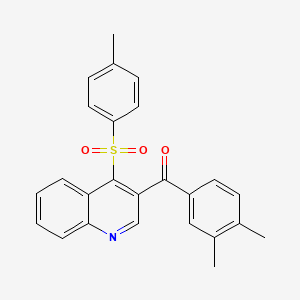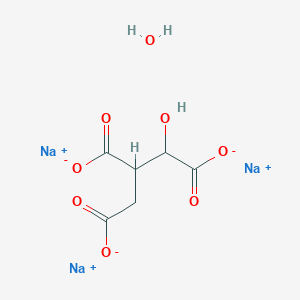
N-(2-(4-(3-cyanobenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(3-cyanobenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H21ClN4O2S and its molecular weight is 404.91. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-(3-cyanobenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(3-cyanobenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neuropharmacology
This compound has shown potential in neuropharmacological research due to its structural similarity to known psychoactive substances. Piperazine derivatives are known to exhibit a wide range of biological activities, including antipsychotic and antiviral effects. The presence of the piperazine moiety suggests that this compound could act on central nervous system receptors, possibly as a dopamine or serotonin antagonist, which are often targeted in the treatment of psychiatric disorders .
Antibacterial Research
The antibacterial properties of piperazin-1-yl derivatives have been explored, with some compounds showing effectiveness against bacterial strains such as Bacillus subtilis and Staphylococcus aureus. The compound could be evaluated for its antibacterial activity, potentially leading to the development of new antibacterial agents .
Cancer Research
Compounds with the piperazin-1-yl group have been investigated for their cytotoxic activity against various cancer cell lines. The structural features of this compound suggest it could be synthesized and screened for in vitro cytotoxic activity, contributing to cancer research and the development of new chemotherapy agents .
Drug Design and Synthesis
The compound’s structure provides a platform for the design and synthesis of molecular hybrids, which can be assessed for their antimicrobial potential as well as their anti-biofilm activity. This approach is crucial in the development of drugs with dual functions, such as treating infections while preventing biofilm formation .
Pharmacokinetics
The compound’s molecular weight and solubility characteristics are important for its pharmacokinetic profile. Its solubility in DMSO and insolubility in water suggest specific administration routes and formulations for potential therapeutic applications. Further research could optimize its bioavailability and efficacy .
Dopamine Receptor Research
Given the compound’s potential affinity for dopamine receptors, it could be used in the study of D4 dopamine receptor ligands. This research could lead to a better understanding of the role of dopamine in neurological disorders and the development of targeted therapies .
Mecanismo De Acción
Target of Action
Similar compounds with piperazine moieties have been reported to interact with dopamine and serotonin receptors . These receptors play a crucial role in transmitting signals in the brain and are involved in regulating mood, behavior, and cognition.
Mode of Action
Compounds with similar structures, such as those containing piperazine moieties, are known to act as antagonists at dopamine and serotonin receptors . Antagonists bind to receptors but do not activate them. Instead, they block the receptors and prevent them from being activated by other substances, thereby inhibiting the transmission of certain signals in the brain.
Biochemical Pathways
By acting on dopamine and serotonin receptors, similar compounds can influence several biochemical pathways related to mood regulation, reward, and cognition .
Pharmacokinetics
It’s worth noting that similar compounds with piperazine moieties have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which predicts good absorption or permeation .
Result of Action
By acting as an antagonist at dopamine and serotonin receptors, similar compounds can modulate the activity of these receptors and influence various physiological processes, including mood regulation and cognitive function .
Propiedades
IUPAC Name |
N-[2-[4-(3-cyanobenzoyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S.ClH/c20-13-15-2-1-3-16(12-15)19(25)23-9-7-22(8-10-23)6-5-21-18(24)17-4-11-26-14-17;/h1-4,11-12,14H,5-10H2,(H,21,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEODKFOZEFDOJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)C3=CC=CC(=C3)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(3-cyanobenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-chlorophenyl)-3-(3,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2898248.png)

![3-(4-Bromophenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2898251.png)
![methyl 6-bromo-4-[4-(dimethylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2898255.png)

![5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone](/img/structure/B2898257.png)



![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-amino-4-chlorobenzoate](/img/structure/B2898263.png)

![Benzo[d][1,3]dioxol-5-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2898270.png)
![[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2898271.png)